molecular formula C14H22ClN3O2 B1412394 Methyl 2-chloro-6-(2,4,4-trimethylpentan-2-ylamino)pyrimidine-4-carboxylate CAS No. 1365838-64-7

Methyl 2-chloro-6-(2,4,4-trimethylpentan-2-ylamino)pyrimidine-4-carboxylate

Cat. No. B1412394
CAS RN: 1365838-64-7
M. Wt: 299.79 g/mol
InChI Key: RADWLQKVCPACMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved hazardous solvent-free methodologies optimized by using non-hazardous and renewable solvents such as EtOH and DMSO .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-6-(2,4,4-trimethylpentan-2-ylamino)pyrimidine-4-carboxylate” can be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Hydrodechlorination reaction with Zinc metal and DMAP catalyzed Ester hydrolysis reaction . Amidation reaction was optimized using DMSO solvent instead of hazardous solvents such as DMF or NMP .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-chloro-6-(2,4,4-trimethylpentan-2-ylamino)pyrimidine-4-carboxylate” can be determined using various techniques. Information like melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be obtained .

Scientific Research Applications

Pharmacological Relevance

Methyl 2-chloro-6-(2,4,4-trimethylpentan-2-ylamino)pyrimidine-4-carboxylate has been studied for its pharmacological relevance. One example is the bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, which have significant pharmacological potential. The synthesis and crystal structure of related compounds, showcasing their potential in pharmacology, have been reported (Watermeyer, Chibale, & Caira, 2009).

Synthesis Methods

Research has also focused on the methods of synthesizing compounds involving methyl 2-chloro-6-(2,4,4-trimethylpentan-2-ylamino)pyrimidine-4-carboxylate. An example includes the chemoselective displacement of the methylsulfinyl group with amines, leading to the synthesis of biologically interesting pyrimidine-5-carboxylic acids (Seto & Kohno, 2009).

Crystal Structure Analysis

The crystal structure of compounds related to methyl 2-chloro-6-(2,4,4-trimethylpentan-2-ylamino)pyrimidine-4-carboxylate has been a subject of interest. Studies have been conducted on the crystal structure of similar compounds to understand their physical and chemical properties (Shen & Zhang, 2010).

Antimicrobial Evaluation

Synthesized compounds containing the core structure of methyl 2-chloro-6-(2,4,4-trimethylpentan-2-ylamino)pyrimidine-4-carboxylate have been evaluated for their antimicrobial properties. For instance, research on dihydropyrimidine-5-carboxylic acids has shown promising results in this area (Shastri & Post, 2019).

Supramolecular Architectures

The role of chloro/methyl interchange in forming isostructural co-crystals with aminopyrimidines has been explored. These studies have significant implications for the development of supramolecular architectures (Ebenezer, Muthiah, & Butcher, 2011).

Mechanism of Action

The mechanism of action of similar compounds has been studied. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, “Methyl 2-chloro-6-methylpyrimidine-4-carboxylate” has Hazard Statements H315 - H319 - H335 and Precautionary Statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

The future directions of research on “Methyl 2-chloro-6-(2,4,4-trimethylpentan-2-ylamino)pyrimidine-4-carboxylate” and similar compounds could involve the development of neuroprotective and anti-neuroinflammatory agents . The main goal of this work is to establish a green alternative route to prepare this Ribociclib without using Halogenated solvents not only in reaction but also in extraction and purification steps .

properties

IUPAC Name

methyl 2-chloro-6-(2,4,4-trimethylpentan-2-ylamino)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2/c1-13(2,3)8-14(4,5)18-10-7-9(11(19)20-6)16-12(15)17-10/h7H,8H2,1-6H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADWLQKVCPACMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC1=NC(=NC(=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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